molecular formula C27H39N3O5 B14665135 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride CAS No. 39731-76-5

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride

Cat. No.: B14665135
CAS No.: 39731-76-5
M. Wt: 485.6 g/mol
InChI Key: LOOCRCWVDAEUJC-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrroloisoquinoline core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as carboxylic acid, carbamoyl, and methoxy groups through various organic reactions.

    Amidation Reactions: Formation of the carbamoyl group by reacting the appropriate amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: As potential inhibitors of enzymes or receptors.

    Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: As components in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Pyrroloquinoline Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives are unique due to their specific functional groups and the resulting biological activities. The presence of the dibutylamino and dimethoxy groups may confer unique properties compared to other similar compounds.

Properties

CAS No.

39731-76-5

Molecular Formula

C27H39N3O5

Molecular Weight

485.6 g/mol

IUPAC Name

2-[3-(dibutylamino)propylcarbamoyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C27H39N3O5/c1-5-7-12-29(13-8-6-2)14-9-11-28-26(31)21-17-22-20-18-24(35-4)23(34-3)16-19(20)10-15-30(22)25(21)27(32)33/h16-18H,5-15H2,1-4H3,(H,28,31)(H,32,33)

InChI Key

LOOCRCWVDAEUJC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O

Origin of Product

United States

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